N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Description
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-methylbenzenesulfonyl group and an N-(2,4-dimethylphenyl)-2-oxoacetamide moiety. Its structural complexity arises from the spirocyclic framework, which imposes conformational rigidity, and the sulfonyl and acetamide groups, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-17-4-7-20(8-5-17)33(30,31)27-14-15-32-24(27)10-12-26(13-11-24)23(29)22(28)25-21-9-6-18(2)16-19(21)3/h4-9,16H,10-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUISXLMWZOEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaminoketone or a similar compound. This step often requires specific reaction conditions, such as the use of a strong base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide) at elevated temperatures.
Functionalization: The spirocyclic core is then functionalized by introducing the 2,4-dimethylphenyl and 4-methylbenzenesulfonyl groups. This can be achieved through nucleophilic substitution reactions, where the spirocyclic core reacts with suitable electrophiles (e.g., 2,4-dimethylphenyl chloride and 4-methylbenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, sulfonates, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, sulfonates, amines; presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Pharmaceuticals: The compound can be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Materials Science: The compound’s spirocyclic structure and functional groups may impart unique properties to materials, making it useful for the development of advanced materials such as polymers, coatings, and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of this compound with analogs focuses on structural, electronic, and crystallographic properties. Key analogs include:
- Analog 1 : N-(2,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide (lacks the methyl group on the sulfonyl benzene).
- Analog 2 : N-(2,4-dimethylphenyl)-2-[4-(4-nitrobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide (substituted with a nitro group instead of methyl).
- Analog 3 : N-(2,5-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide (variation in the dimethylphenyl substituent).
Table 1: Structural and Electronic Comparisons
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Spirocyclic Core | 1-oxa-4,8-diazaspiro[4.5]decane | Identical | Identical | Identical |
| Sulfonyl Group | 4-methylbenzenesulfonyl | Phenylsulfonyl | 4-nitrobenzenesulfonyl | 4-methylbenzenesulfonyl |
| Acetamide Substituent | 2,4-dimethylphenyl | 2,4-dimethylphenyl | 2,4-dimethylphenyl | 2,5-dimethylphenyl |
| Electron-Withdrawing Effects | Moderate (methyl) | Low (phenyl) | High (nitro) | Moderate (methyl) |
| Conformational Flexibility | Rigid (spirocyclic) | Rigid | Rigid | Rigid |
Key Findings:
Sulfonyl Group Impact: The 4-methylbenzenesulfonyl group in the target compound provides a balance of electron-withdrawing effects and steric bulk compared to Analog 1 (weaker electron withdrawal) and Analog 2 (stronger electron withdrawal).
Substituent Positioning : The 2,4-dimethylphenyl group in the target compound and Analog 3 (2,5-dimethylphenyl) exhibit subtle differences in steric hindrance, which could affect binding pocket compatibility in enzyme targets.
Crystallographic Analysis : Software such as SHELX and WinGX are critical for refining and comparing crystal structures of these compounds. For example, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in the spirocyclic core, while ORTEP-3 facilitates visualization of conformational differences between analogs.
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide is a complex organic compound with significant potential in medicinal chemistry and pharmaceuticals. Its unique spirocyclic structure contributes to its diverse biological activities, making it a candidate for drug discovery and development.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H29N3O5S |
| Molecular Weight | 485.57 g/mol |
| CAS Number | 896376-14-0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic functions.
- Receptor Modulation : It can interact with cell surface receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : The compound may disrupt microbial membranes or interfere with essential metabolic processes, leading to inhibited growth of various pathogens.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Medicinal Chemistry Applications : The compound has been explored for its ability to act as a lead compound in drug discovery for conditions such as cancer and infectious diseases due to its enzyme inhibition properties .
- Pharmaceutical Development : Its unique structure allows for modifications that can enhance its efficacy against specific biological targets, potentially leading to new pharmaceuticals targeting diseases like cancer and bacterial infections .
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of compounds similar to this compound exhibited significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds in this class showed IC50 values in the low micromolar range against CDK2 and CDK9, leading to G2/M phase arrest in cancer cell lines .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds against various bacterial strains. The results indicated that the compounds displayed significant activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
